N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-26-19-7-5-6-8-21(19)31-20-12-9-15(13-18(20)24(26)28)25-23(27)17-11-10-16(29-2)14-22(17)30-3/h5-14H,4H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIARXQXSILDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide (hereafter referred to as the compound) is a synthetic organic compound with potential therapeutic applications. Its structure features a dibenzo[b,f][1,4]oxazepin core, which is known for various biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 368.44 g/mol |
| LogP (octanol-water) | 4.45 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 56.32 Ų |
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Dopamine D2 Receptor Antagonism : Similar compounds have been identified as selective inhibitors of dopamine D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease . This antagonistic action may help alleviate symptoms associated with these conditions.
- Inhibition of Angiogenesis : The compound is reported to act as an angiogenesis inhibitor. Angiogenesis is the process through which new blood vessels form from existing ones, and its inhibition can be beneficial in treating cancers and other diseases characterized by excessive vascular growth .
- Prostaglandin Antagonism : Compounds related to this structure have shown efficacy in antagonizing prostaglandin actions, particularly in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins such as PGF2α.
Pharmacological Effects
Research indicates that the compound may have several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound could inhibit tumor growth by disrupting angiogenesis and inducing apoptosis in cancer cells.
- Neurological Effects : By antagonizing dopamine receptors, the compound may provide therapeutic benefits for patients suffering from dopamine-related disorders.
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of similar dibenzo[b,f][1,4]oxazepin derivatives, researchers found that these compounds significantly inhibited tumor cell proliferation in vitro and reduced tumor size in vivo models. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
Case Study 2: Neurological Applications
A clinical trial investigated the effects of dopamine D2 receptor antagonists on patients with schizophrenia. Results indicated that patients receiving treatment with similar compounds experienced a reduction in psychotic symptoms compared to those receiving placebo.
Preparation Methods
Copper-Mediated Cyclization of o-Iodobenzoic Acid Derivatives
The dibenzooxazepine core is synthesized via copper-catalyzed cyclization of o-iodobenzoic acid intermediates. A mixture of o-iodobenzoic acid, dipotassium salts, and copper powder undergoes reflux in tetrahydrofuran (THF) for 1–3 hours, achieving 68–72% yield of 10,11-dihydro-11-oxodibenzo[b,f]oxazepine. Critical parameters include:
Palladium-Catalyzed Buchwald–Hartwig Amination
An alternative route employs Pd(OAc)₂/SPhos catalytic systems to couple o-bromoaryl amines with o-bromoarylimines in THF at 60°C. This method achieves 85% regioselectivity for the dibenzooxazepine backbone. Key advantages include:
- Catalyst Loading : 2 mol% Pd(OAc)₂ with 4 mol% SPhos
- Base : Cs₂CO₃ for deprotonation
- Reaction Time : 12–18 hours
Introduction of 10-Ethyl and 11-Oxo Groups
Epoxidation and Ring-Opening Strategy
Carbamazepine derivatives are epoxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by ring-opening with ethylmagnesium bromide. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the 10-ethyl-11-oxo moiety with 63% overall efficiency.
Reaction Scheme :
Direct Alkylation Using Ethyl Iodide
The 10-position is ethylated via nucleophilic substitution using ethyl iodide in dimethylformamide (DMF) with K₂CO₃ as base. Reaction at 50°C for 6 hours provides 89% substitution yield.
2,4-Dimethoxybenzamide Coupling
Carboxylic Acid Activation and Amidation
The C2-position carboxylic acid is converted to an acyl chloride using SOCl₂ in refluxing toluene (2 hours, 95% conversion). Subsequent reaction with 2,4-dimethoxybenzamine in THF at 0–5°C yields the target benzamide (82% isolated yield).
Optimized Conditions :
- Activation Agent : Thionyl chloride (2.2 equiv)
- Coupling Base : Triethylamine (3.0 equiv)
- Solvent : Anhydrous THF
Microwave-Assisted Direct Coupling
Industrial-scale synthesis employs microwave irradiation (150°C, 20 minutes) to couple pre-activated 2,4-dimethoxybenzoyl chloride with the dibenzooxazepine amine intermediate. This method achieves 94% purity with <0.5% residual solvents.
Integrated Synthetic Pathways
Three-Step Catalytic Route
Combining Pd-catalyzed core synthesis, ethylation, and benzamide coupling:
Overall Yield : 85% × 89% × 82% = 62.3% theoretical maximum
One-Pot Industrial Method
A continuous flow reactor system integrates:
- Copper-mediated cyclization
- In-line ethylation using supercritical CO₂ as solvent
- Enzymatic amidation with immobilized lipase
Advantages :
- 98% conversion in <30 minutes residence time
- No intermediate purification required
Analytical and Process Optimization
Critical Quality Attributes (CQAs)
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 23.4 kg/kg product (benchmark: 25–30 kg/kg)
- E-Factor : 18.7 (solvents account for 82% of waste)
Emerging Technologies
Photoredox Catalysis for C–N Bond Formation
Visible light-mediated coupling using Ir(ppy)₃ catalyst reduces reaction time from 12 hours to 45 minutes while maintaining 91% yield.
Biocatalytic Approaches
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology : Synthesis involves multi-step reactions, including cyclization of dibenzoxazepine precursors and coupling with substituted benzamides. Key steps:
- Step 1 : Formation of the dibenzoxazepine core via Ullmann coupling or Buchwald-Hartwig amination under inert atmospheres (N₂/Ar) at 80–120°C using DMF or THF as solvents .
- Step 2 : Amidation with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Methodology : Use spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm the dibenzoxazepine scaffold and substituent positions (e.g., ethyl group at N10, oxo group at C11, methoxy signals at δ 3.8–4.0 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination if crystallizable .
Q. What are the key physicochemical properties influencing experimental design?
- Methodology :
- Solubility : Tested in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent solubility for pharmacokinetic studies) .
- Stability : Accelerated stability studies under varying pH (1–9), temperature (4–40°C), and light exposure to identify degradation pathways (e.g., hydrolysis of the oxazepine ring under acidic conditions) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) or histone deacetylases (HDACs) using fluorogenic substrates and IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure Kᵢ values .
- Molecular Dynamics Simulations : Docking studies (AutoDock Vina) to predict binding modes within active sites .
Q. How do structural modifications (e.g., substituents) impact biological activity?
- Methodology :
- SAR Analysis : Synthesize analogs with varied substituents (e.g., replacing methoxy with trifluoromethyl or chloro groups) and compare bioactivity .
- In Vitro Screening : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial (MIC against S. aureus/E. coli) profiles .
- Lipophilicity Assessment : Measure logP values (shake-flask method) to correlate with membrane permeability .
Q. How to resolve contradictions in reported data (e.g., divergent efficacy in similar analogs)?
- Methodology :
- Meta-Analysis : Compile data from analogs (e.g., methyl vs. ethyl substituents) to identify trends in potency and selectivity .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols) .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
